molecular formula C23H18ClN3O2S B2365794 2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide CAS No. 1043268-07-0

2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Cat. No. B2365794
M. Wt: 435.93
InChI Key: KPLWBVISLBZMMC-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, a thiazole ring, a naphthalene ring, a methoxy group, a carboxamide group, and a prop-2-en-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings and functional groups would give the molecule a complex three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carboxamide group might be involved in acid-base reactions, while the double bond in the prop-2-en-1-yl group could potentially undergo addition reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its potential uses, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-prop-2-enylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-3-12-27(22(28)15-10-11-25-21(24)13-15)23-26-19(14-30-23)17-8-9-20(29-2)18-7-5-4-6-16(17)18/h3-11,13-14H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLWBVISLBZMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N(CC=C)C(=O)C4=CC(=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide

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